

# The Ambiguous Role of Gastrin I N-Terminal Fragments: A Technical Overview

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Compound of Interest		
Compound Name:	Gastrin I (1-14), human	
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#### Introduction

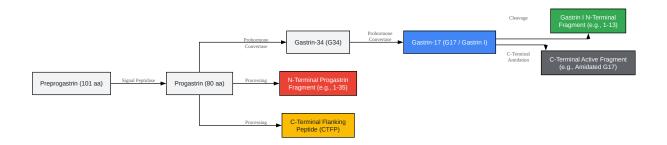
Gastrin, a peptide hormone renowned for its central role in stimulating gastric acid secretion, is derived from a larger precursor molecule, preprogastrin. Post-translational processing of preprogastrin yields a variety of peptide fragments, each with potentially distinct biological activities. While the C-terminal fragments of gastrin, particularly amidated gastrin-17 (G17 or Gastrin I), are well-characterized for their potent acid-stimulating and trophic effects mediated through the cholecystokinin B receptor (CCKBR), the biological significance of the N-terminal fragments has remained more enigmatic. This technical guide provides an in-depth analysis of the current understanding of Gastrin I N-terminal fragments, focusing on their known biological functions, the quantitative aspects of their activity, and the experimental methodologies used for their study. Emerging evidence suggests that these fragments are not merely inactive byproducts of hormone processing but may possess unique regulatory functions, particularly in the inhibition of gastric acid secretion and potentially in modulating cell growth and survival.

# From Precursor to Active Fragments: The Processing of Gastrin

The journey from the gastrin gene to bioactive peptides involves a series of precise enzymatic cleavages. The initial transcript codes for preprogastrin, which is then processed into progastrin.[1][2] Progastrin subsequently undergoes further cleavage to produce various forms



of gastrin, including Gastrin-34 ("big gastrin") and Gastrin-17 ("little gastrin" or Gastrin I), as well as N-terminal and C-terminal fragments.[3][4]



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Progastrin Processing Cascade

# Biological Significance of Gastrin I N-Terminal Fragments

The primary and most consistently reported biological function of N-terminal gastrin fragments is the inhibition of gastric acid secretion. This stands in stark contrast to the potent stimulatory effect of C-terminal amidated gastrin.

#### **Inhibition of Gastric Acid Secretion**

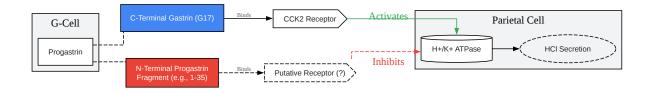
Seminal and recent studies have demonstrated that N-terminal fragments of progastrin, which encompass the N-terminal sequence of Gastrin I, can inhibit gastrin-stimulated gastric acid secretion in humans.[5][6][7] This inhibitory effect appears to be dependent on the presence of the N-terminal pentapeptide of progastrin.[6][8]



Fragment	Dose	Effect on Gastrin- 17 Stimulated Acid Secretion	Reference
Progastrin Fragment 1-35	High dose	30% decrease (P < 0.05)	[5][8]
Progastrin Fragment 6-35	Equimolar to 1-35	No significant effect	[5][6][8]
Gastrin-17 Fragment 1-13	125 pmol/kg/h	36% inhibition of meal-stimulated acid secretion (P < 0.05)	[7]
Gastrin-17 Fragment 1-13	400 pmol/kg/h	66% inhibition of meal-stimulated acid secretion (P < 0.05)	[7]
N-terminal G-34 Fragment (1-17)	75-1000 pmol/kg/h	No influence on basal or G-17 stimulated acid output	[9]

Table 1: Quantitative Effects of N-Terminal Gastrin Fragments on Gastric Acid Secretion.

The precise mechanism of this inhibition remains to be fully elucidated. A specific receptor for these N-terminal fragments has not yet been identified.[6] It is hypothesized that the inhibitory action may be mediated directly on parietal cells or indirectly through the release of inhibitory paracrine factors, such as somatostatin.[6]



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Opposing Effects on Acid Secretion

#### **Cell Proliferation and Apoptosis**

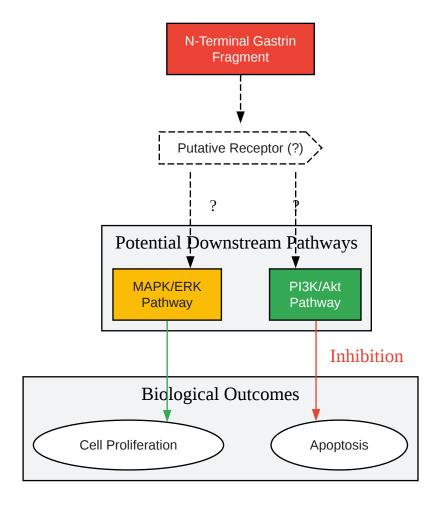
The role of N-terminal gastrin fragments in cell proliferation and apoptosis is less clear and appears to be context-dependent. While progastrin and glycine-extended gastrins (which include the N-terminal sequence) have been shown to have proliferative and anti-apoptotic effects in colon cancer cells, the specific actions of the cleaved N-terminal fragments are not well-defined.[10][11][12] Some studies suggest that N-terminal fragments of G17, such as G17(1-12), can stimulate the proliferation of certain colon cancer cell lines (e.g., DLD-1 and HT-29), implying the existence of a growth-promoting receptor distinct from the CCK2 receptor.[13] [14] However, shorter fragments, while still able to bind, may not activate the receptor and stimulate proliferation.[13][14]

Conversely, there is also evidence that gastrin can induce apoptosis in some gastric cancer cells, but this effect is generally attributed to signaling through the CCK2 receptor.[15][16] The direct impact of isolated N-terminal fragments on apoptosis is an area requiring further investigation.

### **Signaling Pathways: An Uncharted Territory**

While the signaling pathways for C-terminal amidated gastrin acting through the CCK2 receptor are well-documented, involving Gq proteins, phospholipase C, and downstream activation of protein kinase C and mitogen-activated protein kinase (MAPK) pathways like ERK, the signaling cascade for N-terminal fragments is largely unknown.[17][18][19] The lack of an identified specific receptor is a major hurdle. Given the proliferative effects observed in some cancer cell lines, it is plausible that these fragments could engage pathways such as the MAPK/ERK or PI3K/Akt signaling cascades, which are common mediators of cell growth and survival.[20][21][22] However, direct evidence for the activation of these pathways by isolated N-terminal gastrin fragments is currently limited.





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Hypothesized Signaling Pathways

### **Experimental Protocols Human Infusion Studies for Gastric Acid Secretion**

Objective: To determine the in vivo effect of N-terminal gastrin fragments on gastric acid secretion.

Methodology (adapted from movers et al., 2017):[6]

- Subject Recruitment: Healthy volunteers are recruited after providing informed consent.
- Gastric Intubation: A nasogastric tube is inserted to allow for continuous aspiration of gastric juice.

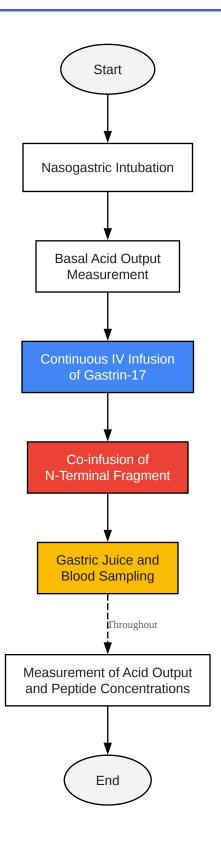
#### Foundational & Exploratory





- Basal Acid Output Measurement: A basal period of gastric juice collection is performed to determine the baseline acid secretion rate.
- Gastrin-17 Infusion: A continuous intravenous infusion of synthetic human gastrin-17 is administered to stimulate gastric acid secretion to a steady state.
- N-Terminal Fragment Infusion: While continuing the gastrin-17 infusion, a continuous intravenous infusion of the synthetic N-terminal gastrin fragment (e.g., progastrin fragment 1-35) is administered at varying doses.
- Gastric Juice Collection and Analysis: Gastric juice is collected in fractions throughout the
  experiment. The volume of each fraction is measured, and the acid concentration is
  determined by titration with NaOH to a pH of 7.0.
- Blood Sampling: Venous blood samples are collected at regular intervals to measure plasma concentrations of gastrin-17 and the infused N-terminal fragment using specific radioimmunoassays.
- Data Analysis: The acid output is calculated for each collection period. Statistical analysis is performed to compare acid secretion rates during gastrin-17 infusion alone versus coinfusion with the N-terminal fragment.





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**Human Infusion Study Workflow** 

### **In Vitro Cell Proliferation Assay**



Objective: To assess the effect of N-terminal gastrin fragments on the proliferation of cancer cell lines.

Methodology (general protocol):

- Cell Culture: Human cancer cell lines (e.g., DLD-1, HT-29 colon cancer cells) are cultured in appropriate media supplemented with fetal bovine serum.
- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Serum Starvation: To synchronize the cell cycle, the culture medium is replaced with a serum-free or low-serum medium for 24 hours.
- Treatment: The cells are then treated with various concentrations of the synthetic N-terminal gastrin fragment for a specified period (e.g., 24, 48, 72 hours). Positive and negative controls are included.
- Proliferation Assessment: Cell proliferation is measured using assays such as:
  - MTT Assay: Measures the metabolic activity of viable cells.
  - BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
  - Direct Cell Counting: Using a hemocytometer or automated cell counter.
- Data Analysis: The results are expressed as a percentage of the control, and dose-response curves are generated. Statistical analysis is performed to determine significant differences.

#### **Conclusion and Future Directions**

The N-terminal fragments of Gastrin I, once considered inert byproducts, are now recognized as biologically active peptides with a potential role in gastrointestinal physiology and pathophysiology. Their most established function is the inhibition of gastric acid secretion, a finding with potential therapeutic implications for conditions of hyperacidity. The role of these fragments in cell proliferation and apoptosis is more complex and appears to be cell-type specific, warranting further investigation, particularly in the context of cancer biology.



The critical next steps in this field of research are the definitive identification and characterization of the receptor(s) that mediate the effects of these N-terminal fragments. Elucidating their downstream signaling pathways will be paramount to a comprehensive understanding of their biological significance and for the rational design of novel therapeutic agents that can selectively modulate their activity. The development of specific antagonists for these putative receptors could offer new avenues for the treatment of gastrointestinal disorders and malignancies.

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